molecular formula C6H5N3O B1445918 [1,2,4]Triazolo[1,5-a]pyridin-5-ol CAS No. 1824144-99-1

[1,2,4]Triazolo[1,5-a]pyridin-5-ol

Cat. No.: B1445918
CAS No.: 1824144-99-1
M. Wt: 135.12 g/mol
InChI Key: JXZDBLJUNZKOCY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-5-ol (CAS 1824144-99-1) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol, this compound serves as a privileged structure in drug discovery . The [1,2,4]triazolo[1,5-a]pyridine core is isoelectronic with purine bases, allowing it to function as a valuable bioisostere in the design of novel bioactive molecules . This characteristic makes it a promising scaffold for developing compounds that target enzyme active sites, particularly in the discovery of kinase inhibitors and other therapeutics . Researchers leverage this heterocyclic system in molecular hybridization strategies to create new chemical entities with potential anticancer and antiviral properties . This building block requires specific storage conditions to maintain stability and is recommended to be kept at 2-8°C . The compound is intended for research applications only and should be handled by qualified professionals in appropriately equipped laboratories. As with all compounds of this nature, proper personal protective equipment should be worn, and safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDBLJUNZKOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C(=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for The 1 2 3 Triazolo 1,5 a Pyridine Core and Its 5 Hydroxylated Derivatives

Classical Annulation and Cyclocondensation Approaches toorganic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridines

Traditional methods for building the fused triazole-pyridine system often rely on the cyclization of functionalized pyridine (B92270) precursors.

A foundational route to the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core begins with 2-aminopyridines. organic-chemistry.org These serve as versatile starting materials for constructing the adjacent triazole ring. lp.edu.ua One effective method involves the conversion of a 2-aminopyridine (B139424) into an N-(pyrid-2-yl)formamidoxime intermediate. This intermediate can then be cyclized under mild conditions using a dehydrating agent like trifluoroacetic anhydride (B1165640) to yield the final organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine product. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for producing derivatives that are unsubstituted at the 2-position of the triazole ring. organic-chemistry.org

Ring closure strategies utilizing amidoxime (B1450833) and amidine intermediates are central to forming the triazole ring. As mentioned, N-(pyrid-2-yl)formamidoximes, derived from 2-aminopyridines, undergo cyclization to form the fused heterocyclic system. organic-chemistry.org

Similarly, N-(pyridin-2-yl)benzimidamides are valuable precursors. organic-chemistry.org These compounds can be synthesized and then subjected to intramolecular annulation to forge the necessary N-N bond, completing the triazole ring. organic-chemistry.org This pathway is often facilitated by an oxidizing agent. The use of various N-aryl amidines has also been established as a flexible and efficient starting point for creating a range of 1,5-fused 1,2,4-triazoles, including the triazolopyridine system. organic-chemistry.org

Oxidative cyclization represents a key strategy for the final ring-closing step, creating the crucial N-N bond of the triazole ring. nih.gov This approach is frequently applied to N-(pyridin-2-yl)amidine precursors. researchgate.net A variety of oxidizing agents have been successfully employed to mediate this transformation.

For instance, Phenyliodine bis(trifluoroacetate) (PIFA) has been used to trigger a metal-free intramolecular annulation of N-(pyridin-2-yl)benzimidamides, resulting in high yields and short reaction times. organic-chemistry.orgmdpi.com Other effective oxidant systems include iodine in the presence of potassium iodide (I₂/KI) and chloramine-T, which also promote the direct, metal-free formation of the N-N bond from N-aryl amidines under mild conditions. organic-chemistry.orgmdpi.com Historically, oxidants such as lead tetraacetate (Pb(OAc)₄) and manganese dioxide (MnO₂) have also been utilized. mdpi.comrsc.org

Modern and Efficient Synthetic Protocols fororganic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine Construction

Recent advancements in synthetic chemistry have led to more efficient, versatile, and environmentally benign methods for constructing the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold.

Metal-catalyzed reactions, particularly those using copper, have become a prominent method for synthesizing organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines. rsc.org A notable example is the copper-catalyzed reaction of 2-aminopyridines with nitriles. mdpi.com This process typically involves a sequence of N-C and N-N bond-forming oxidative coupling reactions, often using air as the terminal oxidant. organic-chemistry.org

The Nagasawa group first demonstrated a facile synthesis using 2-aminopyridine and a nitrile in the presence of a copper catalyst like CuBr. mdpi.comnih.gov This tandem addition-oxidative cyclization provides a direct, single-step route from readily available materials. nih.gov Various copper-based systems, including heterogeneous catalysts like Cu-Zn/Al-Ti, have since been developed to improve reusability and efficiency. mdpi.comrsc.org

Table 1: Optimization of Copper-Catalyzed Synthesis of 2-phenyl- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine
Copper SourceAdditiveSolventYield (%)Reference
CuBrZnI₂DCB81 nih.gov
CuIZnI₂DCB72 nih.gov
Cu(OAc)₂ZnI₂DCB52 nih.gov
CuBrNoneDCB31 nih.gov
CuBrZnI₂Toluene (B28343)45 nih.gov

In a push towards more sustainable chemistry, catalyst-free and additive-free methods have been developed. A notable advancement is the use of microwave irradiation to synthesize organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines. researchgate.netmdpi.comnih.gov

This eco-friendly approach involves a tandem reaction between enaminonitriles and benzohydrazides. nih.govnih.gov The proposed mechanism begins with a transamidation reaction, followed by a nucleophilic addition of the nitrogen to the nitrile group, and concludes with a condensation step that eliminates water to form the aromatic fused-ring product. nih.gov This method is characterized by its broad substrate scope, excellent functional group tolerance, and good to excellent yields, all achieved in a short reaction time without the need for metal catalysts or chemical additives. researchgate.netnih.gov

Table 2: Optimization of Microwave-Mediated Catalyst-Free Synthesis
SolventTimeTemperature (°C)Yield (%)Reference
Toluene24 h11083 researchgate.net
Pyridine24 h11076 researchgate.net
Chlorobenzene24 h11079 researchgate.net
Dry Toluene12 h11086 researchgate.net
Dry Toluene3 h140 (MW)89 researchgate.netnih.gov
Dry Toluene90 min160 (MW)81 researchgate.net

Synthesis of 5-Hydroxylated Derivatives

The synthesis of the specific target, organic-chemistry.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-5-ol, which exists in tautomeric equilibrium with its pyridinone form, can be achieved through specific condensation reactions. One of the most common approaches for obtaining the 5-oxo- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core involves the condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. lp.edu.ua This highlights a strategy where the pyridine ring is already functionalized with the key oxygen atom (as a pyridone) before the annulation of the triazole ring. lp.edu.ua

Microwave-Assisted Synthesis from Enaminonitriles

A novel and efficient method for the synthesis of acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines involves a microwave-assisted, catalyst-free tandem reaction between enaminonitriles and benzohydrazides. nih.govmdpi.com This eco-friendly approach offers short reaction times and high yields. mdpi.com The reaction proceeds via a proposed mechanism involving initial transamidation between the enaminonitrile and benzohydrazide, followed by an intramolecular nucleophilic attack of the nitrogen lone pair on the nitrile group. Subsequent condensation and elimination of water yield the final acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine product. nih.govmdpi.com

The optimization of reaction conditions found that using a 1:2 molar ratio of enaminonitrile to 4-methoxybenzohydrazide in toluene at 120°C for 24 hours produced an 83% yield of the desired product. nih.gov Further enhancement was achieved under microwave irradiation at 140°C, significantly reducing the reaction time. nih.govmdpi.com This method demonstrates good functional group tolerance, with various substituted enaminonitriles and acylhydrazides yielding moderate to excellent yields of the corresponding triazolopyridines. nih.gov

Table 1: Optimization of Microwave-Assisted Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Toluene 120 24 83
2 THF 120 24 NR
3 DMSO 120 24 65
4 EtOH 120 24 NR

NR = No Reaction. Data sourced from a 2024 study by Molecules. nih.gov

Tandem Reactions foracs.orgorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridine Assembly (e.g., SNAr/Boulton-Katritzky Rearrangement)

A powerful and straightforward method for constructing the acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core is through a base-promoted tandem nucleophilic aromatic substitution (SNAr)/Boulton-Katritzky rearrangement. acs.orgorganic-chemistry.org This approach utilizes readily available 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles. acs.orgorganic-chemistry.org The reaction is typically performed in the presence of a base, with lithium tert-butoxide (tBuOLi) in dimethyl sulfoxide (B87167) (DMSO) at 150°C being identified as optimal conditions, affording the product in good yields. organic-chemistry.org

This methodology is notable for being transition-metal and oxidant-free, and it demonstrates a broad substrate scope, tolerating a variety of functional groups on both the 2-fluoropyridine (B1216828) and the oxadiazole or isoxazole (B147169) starting materials. organic-chemistry.org The reaction also proceeds efficiently with 3-aminoisoxazoles at a lower temperature of 100°C. organic-chemistry.org A variation of this tandem reaction involves a palladium-catalyzed C-N coupling followed by the Boulton-Katritzky rearrangement, using 2-pyridyl trifluoromethanesulfonate (B1224126) as the coupling partner. rsc.org

Strategies for Regioselective Introduction or Modification of the Hydroxyl Moiety at the 5-Position

The regioselective introduction of a hydroxyl group at the 5-position of the acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine scaffold is a key step in the synthesis of acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridin-5-ol. While direct hydroxylation methods are not extensively detailed in the provided search results, the synthesis of related 7-hydroxy- acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines has been documented. nih.gov The synthesis of the 5-hydroxy derivative can be inferred from the broader synthetic strategies for functionalized acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines, where the choice of a suitably substituted pyrimidine (B1678525) or pyridine precursor would dictate the position of the hydroxyl group. For instance, the use of a 2-amino-6-hydroxypyridine (B123244) derivative in a cyclization reaction could lead to the desired 5-hydroxy product.

Derivatization and Late-Stage Functionalization of theacs.orgorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridin-5-ol Scaffold

The acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridin-5-ol scaffold serves as a valuable platform for further chemical modifications, allowing for the exploration of structure-activity relationships in various applications. nih.govmdpi.com

Carbon-Carbon Coupling Reactions

While specific examples of carbon-carbon coupling reactions directly on the acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridin-5-ol core were not explicitly found, the broader class of acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines has been shown to undergo such transformations. The presence of a hydroxyl group, which can be converted to a more reactive triflate or halide, would enable various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of carbon-based substituents at the 5-position.

Nucleophilic Substitution of Functional Groups

The derivatization of the acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core through nucleophilic substitution has been demonstrated. organic-chemistry.org For the 5-hydroxy derivative, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various nucleophiles, including amines, thiols, and alkoxides, at the 5-position, leading to a diverse library of functionalized compounds.

Advanced Spectroscopic and Structural Characterization Of 1 2 3 Triazolo 1,5 a Pyridin 5 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

The chemical shifts are influenced by the electronic effects of the fused triazole ring and any substituents present. For example, a study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated a method to distinguish between methyl isomers based on the chemical shift of the methyl group in the ¹³C NMR spectrum. researchgate.net This highlights the sensitivity of NMR to subtle structural changes.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for nih.govunipd.itrsc.orgTriazolo[1,5-a]pyridin-5-ol

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.0 - 8.5s
H-67.0 - 7.5d
H-76.5 - 7.0t
H-88.0 - 8.5d
OH9.0 - 12.0br s

Note: These are predicted ranges and may vary based on solvent and substitution.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for nih.govunipd.itrsc.orgTriazolo[1,5-a]pyridin-5-ol

CarbonPredicted Chemical Shift (ppm)
C-2145 - 155
C-5155 - 165
C-6110 - 120
C-7105 - 115
C-8135 - 145
C-8a140 - 150

Note: These are predicted ranges and may vary based on solvent and substitution.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For nih.govunipd.itrsc.orgtriazolo[1,5-a]pyridin-5-ol (C₆H₅N₃O), the expected exact mass can be calculated. HRMS analysis of related triazolopyridine derivatives has been reported, confirming their elemental composition. mdpi.com For example, the HRMS (ESI) m/z for C₁₉H₁₆N₃O [M+H]⁺ was calculated as 302.1293 and found to be 302.1288. mdpi.com This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Table 3: Mass Spectrometry Data for nih.govunipd.itrsc.orgTriazolo[1,5-a]pyridin-5-ol

PropertyValue
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol nih.govnih.gov
Exact Mass135.0433 Da
Predicted [M+H]⁺136.0511

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For nih.govunipd.itrsc.orgtriazolo[1,5-a]pyridin-5-ol, the IR spectrum is expected to show characteristic peaks for the O-H and N-H stretching of the hydroxyl and triazole groups, respectively. The C=N and C=C stretching vibrations of the fused ring system will also be present. The NIST WebBook provides IR data for the related compound 5-methyl- nih.govunipd.itrsc.orgtriazolo[1,5-a]pyrimidin-7-ol, which can serve as a reference. nist.gov

Table 4: Characteristic IR Absorption Frequencies for nih.govunipd.itrsc.orgTriazolo[1,5-a]pyridin-5-ol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
N-H stretch (triazole)3100 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch1600 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to relevant analogs)

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers definitive proof of a molecule's structure and conformation in the solid state.

While the crystal structure of the parent nih.govunipd.itrsc.orgtriazolo[1,5-a]pyridin-5-ol is not described in the provided search results, an X-ray cocrystal structure of a human RORγt inverse agonist containing a nih.govunipd.itrsc.orgtriazolo[1,5-a]pyridine core has been determined (PDB ID 6O3Z). nih.gov This structure reveals key hydrogen bonding interactions between the triazolopyridine moiety and amino acid residues in the protein's binding site, highlighting the structural basis for its biological activity. nih.gov Such studies on analogs are invaluable for understanding the structure-activity relationships of this class of compounds.

Theoretical and Computational Chemistry Studies Of 1 2 3 Triazolo 1,5 a Pyridin 5 Ol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol system. These methods are used to determine key parameters such as molecular orbital energies, charge distribution, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In a theoretical study on related nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine (TP) derivatives, it was found that the TP unit functions as an electron-accepting moiety. rsc.org The distribution of HOMO and LUMO is critical; a significant overlap between them leads to a large singlet-triplet energy gap (ΔE_ST), while enhanced separation and charge transfer character result in smaller ΔE_ST values. rsc.org For the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol molecule, the hydroxyl group at the 5-position acts as an electron-donating group, which influences the electronic properties of the fused ring system. Quantum calculations can precisely map the electron density, highlighting the electron-rich five-membered triazole ring fused to the electron-deficient six-membered pyridine (B92270) ring. nih.gov This electronic push-pull character is crucial for its reactivity and interactions with biological targets.

Density Functional Theory (DFT) Investigations on Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a powerful tool for investigating the three-dimensional structure and electronic properties of molecules like nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol. DFT calculations, often using functionals like B3LYP, provide accurate geometries, bond lengths, and bond angles. jchemrev.com

For the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine scaffold, the fused ring system is largely planar. This planarity facilitates π-π stacking interactions, which are crucial for crystal packing and interactions with biomolecules. DFT studies on various triazolopyrimidine derivatives, which are structurally similar, have been used to calculate a range of parameters including dipole moment, total energies, and electronic energies to understand molecular stability and reactivity. jchemrev.com A systematic investigation of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine-based emitters using DFT and time-dependent DFT (TD-DFT) has shown how donor strength and linkage position modulate photophysical properties. rsc.org These computational approaches allow for the evaluation of key parameters that govern the molecule's behavior, providing a framework for designing molecules with specific electronic characteristics. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol and its interactions with its environment over time. While specific MD studies on the 5-ol derivative are not prevalent, research on the closely related nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidin-7-one provides valuable insights into the stability of such systems in complex environments, for instance, when bound to a protein active site. nih.gov

In these simulations, key metrics are used to assess the stability of the molecule's conformation and its interactions. nih.gov For example, studies on related inhibitors have shown that stable complexes are characterized by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values. nih.gov Intermolecular interactions are key to the function of these molecules. A study on 4-{ nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors revealed a novel binding mode where the triazole N1 atom forms a monodentate coordination with an Fe²⁺ ion in an enzyme's active site, while other parts of the molecule participate in hydrogen bonding. nih.gov This highlights the ability of the triazolo-pyridine core to engage in specific, stabilizing intermolecular interactions, including metal coordination and hydrogen bonds, which can be sampled and analyzed using MD simulations.

Interactive Table 1: Illustrative MD Simulation Stability Parameters for a Related Triazolo-Pyrimidine System (Note: Data is from a study on nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidin-7-one as a SARS-CoV-2 Mpro inhibitor and serves as an example of typical MD simulation outputs.) nih.gov

Parameter Value Significance
Root Mean Square Deviation (RMSD) <0.23 nm Indicates the stability of the ligand in the binding pocket over time.
Root Mean Square Fluctuation (RMSF) 0.12 nm Shows the fluctuation of individual atoms, highlighting flexible regions.
Radius of Gyration (Rg) 2.2 nm Measures the compactness of the protein-ligand complex.

Analysis of Aromaticity Indices and Tautomerism within thenih.govrsc.orgnih.govTriazolo[1,5-a]pyridin-5-ol Framework

The aromaticity of the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine system is a topic of interest. The scaffold can be described as a delocalized 10-π electron system. nih.gov However, studies on the related nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidine heterocycle have suggested that it possesses a somewhat limited degree of aromaticity. nih.gov Aromaticity indices, such as the harmonic oscillator model of aromaticity (HOMA) or nucleus-independent chemical shift (NICS), can be calculated computationally to quantify the aromatic character of both the five- and six-membered rings within the fused system.

A crucial aspect of the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol structure is the potential for tautomerism. Hydroxy-substituted aza-indolizines like this can exist in equilibrium between different tautomeric forms. nih.gov Specifically, the 5-hydroxy form ( nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5-ol) is expected to be in equilibrium with its keto tautomer, nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-5(4H)-one. This phenomenon is well-documented in similar systems; for example, the isomer nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-7-ol is also described by its tautomeric name, 3H- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-7-one. nih.gov The relative stability of these tautomers can be determined using quantum chemical calculations, which account for factors like intramolecular hydrogen bonding and solvent effects. researchgate.net Understanding this equilibrium is vital as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Interactive Table 2: Potential Tautomeric Equilibrium for Hydroxytriazolopyridines

Hydroxy Form (-ol) Keto Form (-one) Note
nih.govrsc.orgnih.govTriazolo[1,5-a]pyridin-5-ol nih.govrsc.orgnih.govTriazolo[1,5-a]pyridin-5(4H)-one The compound of interest, existing in a likely equilibrium.

| nih.govrsc.orgnih.govTriazolo[1,5-a]pyridin-7-ol | nih.govrsc.orgnih.govTriazolo[1,5-a]pyridin-7(3H)-one | A known isomeric example demonstrating the tautomerism. nih.gov |

Structure Activity Relationship Sar Methodologies Applied To 1 2 3 Triazolo 1,5 a Pyridin 5 Ol Derivatives

Ligand-Based Approaches forimist.manih.govresearchgate.netTriazolo[1,5-a]pyridin-5-ol Structural Optimization

Ligand-based drug design strategies are instrumental when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For nih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives, this often involves the synthesis and evaluation of a series of analogs to identify key structural features responsible for their therapeutic effects.

One common approach is the isosteric replacement of functional groups. The nih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system, which is related to the pyridine (B92270) core, is considered isoelectronic with the purine (B94841) ring system, suggesting its potential as a purine surrogate in various biological contexts. nih.govnih.gov Furthermore, depending on the substituents, the nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been proposed as a bioisostere for a carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine. nih.gov

Systematic structural modifications, such as altering substituents on the triazole or pyridine rings, help in elucidating the SAR. For instance, in the development of retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists, derivatives of nih.govresearchgate.nettriazolo[1,5-a]pyridine were designed and synthesized. nih.govmedchemexpress.com Initial compounds with a nih.govresearchgate.nettriazolo[4,3-a]pyridine core showed reduced activity, whereas the isomeric nih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives maintained excellent inhibitory activity, highlighting the importance of the nitrogen atom positions within the heterocyclic core. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This predictive approach is valuable for prioritizing the synthesis of new derivatives with potentially improved potency.

A 2D-QSAR study was conducted on a series of 31 compounds with the nih.govresearchgate.nettriazolo[1,5-a]pyrimidine basic structure to investigate their anticancer activity through the inhibition of tubulin. researchgate.net In this study, various molecular descriptors were calculated and correlated with the observed biological activity (IC50 values). Principal Component Analysis (PCA) was utilized to reduce the dimensionality of the data and address multicollinearity among descriptors. The resulting multiple linear regression (MLR) model demonstrated a good correlation between the descriptors and the anticancer activity, with a squared correlation coefficient (R²) of 0.78. The predictive power of the model was validated using cross-validation (leave-one-out), yielding a Q² of 0.7, which indicates a reliable and predictive model.

The descriptors found to be significant in the QSAR model provide insights into the structural requirements for activity. For example, the study revealed correlations between descriptors like molar refractivity, polarizability, and molecular weight with the anticancer activity of the compounds.

Pharmacophore Modeling and Virtual Screening Strategies forimist.manih.govresearchgate.netTriazolo[1,5-a]pyridin-5-ol Scaffolds

Pharmacophore modeling is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

While specific pharmacophore models for nih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol are not extensively detailed in the provided results, the general applicability of this method is well-established in drug discovery. For related heterocyclic systems, combined ligand-based and structure-based pharmacophore models have been successfully developed to identify potential inhibitors of various targets, such as COT kinase. ijper.org This approach involves generating a pharmacophore model based on known active ligands and/or the ligand-binding site of the target protein. ijper.org The resulting model is then used for virtual screening of compound libraries to identify new potential hits. ijper.org This strategy could be effectively applied to the nih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold to discover novel derivatives with desired biological activities.

Computational Methods for Elucidating Structure-Modulation Effects and Binding Interactions (e.g., Molecular Docking Simulations)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of ligands within the active site of a protein and to predict the strength of the interaction.

For derivatives of the closely related nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, molecular docking has been instrumental in elucidating their mechanism of action. For instance, in a study of novel antimicrobial agents, molecular docking of nih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives into the active site of DNA gyrase revealed binding modes and docking scores comparable to the known inhibitor ciprofloxacin, thus confirming their likely mechanism of action. nih.govresearchgate.net

In another example, molecular docking was employed to study pyrimido[5,4-e] nih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as potential herbicidal agents by analyzing their non-covalent interactions with the target enzyme, acetohydroxyacid synthase (AHAS). researchgate.net The results of the docking studies were consistent with the experimental bioassay results. researchgate.net

For nih.govresearchgate.nettriazolo[1,5-a]pyridine-based inhibitors of hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), X-ray crystallography revealed a novel monodentate binding interaction where the triazolo N1 atom coordinates with the Fe2+ ion in the active site. nih.gov This experimental finding can be complemented and further explored using molecular docking simulations to understand the subtle effects of structural modifications on this key interaction. Similarly, the development of RORγt inverse agonists based on the nih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold was guided by the X-ray cocrystal structure of an initial lead compound, which informed the design of new analogs with improved properties. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of binding interactions by simulating the dynamic behavior of the ligand-protein complex over time. This method has been used to study pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), providing insights into the key residues and conformational changes that influence binding and selectivity. rsc.org

Future Research Directions and Perspectives In 1 2 3 Triazolo 1,5 a Pyridin 5 Ol Chemistry

Exploration of Novel Synthetic Pathways for Diversification and Library Synthesis

The foundation of discovering new applications for thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol and its analogs lies in the ability to create a wide diversity of molecular structures. Future synthetic research will likely move beyond traditional methods, focusing on efficiency, sustainability, and applicability to library synthesis.

Recent years have seen the development of various synthetic routes, including copper-catalyzed oxidative coupling, PIFA-mediated intramolecular annulation, and microwave-assisted synthesis. researchgate.net These methods have improved yields and reaction conditions. However, the demand for large, diverse collections of compounds for screening necessitates the development of even more robust and automatable synthetic strategies. thermofisher.comthermofisher.com

Future directions will emphasize:

One-Pot and Tandem Reactions: Methodologies that combine multiple synthetic steps into a single operationally simple process will be crucial. researchgate.net This not only improves efficiency but also reduces waste, aligning with the principles of green chemistry.

Late-Stage Functionalization: The ability to modify the core triazolopyridine structure in the final steps of a synthesis is highly valuable. montclair.edu This allows for the rapid generation of a wide range of analogs from a common intermediate, which is ideal for exploring structure-activity relationships (SAR).

Environmentally Benign Methodologies: A continued push towards using greener solvents, cheaper and less toxic catalysts, and energy-efficient reaction conditions (like microwave or mechanochemical methods) is expected. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, improve safety and scalability, and facilitate the automated synthesis of compound libraries.

By focusing on these areas, chemists can efficiently generate large libraries of thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives, providing a rich resource for discovering new biological activities and material properties.

Development of Advanced Computational Models for Predictive Studies and Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. nih.gov For the thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol system, the development of sophisticated computational models will accelerate the design-synthesize-test cycle.

Currently, techniques like molecular docking are used to predict how these compounds might bind to biological targets, such as enzymes or receptors. tandfonline.com However, the future lies in creating more comprehensive and predictive models.

Key future research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of new, unsynthesized derivatives based on their structural features. youtube.comyoutube.com This allows researchers to prioritize which compounds to synthesize, saving time and resources.

ADME/Tox Prediction: Computational models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives are critical. thermofisher.com Early identification of compounds with poor pharmacokinetic profiles or potential toxicity can prevent costly failures in later stages of development.

Homology Modeling and Molecular Dynamics: When the 3D structure of a biological target is unknown, homology modeling can be used to create a model based on related proteins. youtube.com Molecular dynamics simulations can then be used to study the dynamic interactions between the triazolopyridine derivatives and their targets, providing deeper insights into the binding mechanism. nih.gov

AI and Machine Learning: Integrating artificial intelligence and machine learning algorithms can enhance the predictive power of computational models by identifying complex patterns in large datasets of chemical structures and biological activities. youtube.com

These advanced computational approaches will enable a more rational, hypothesis-driven design of novel thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives with optimized properties. nih.gov

Integration with High-Throughput Screening Methodologies for Chemical Space Exploration

High-Throughput Screening (HTS) allows for the rapid, automated testing of tens of thousands of chemical compounds against a specific biological target. The integration of HTS with diverse libraries of thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives is essential for exploring the vast chemical space and identifying novel "hits." thermofisher.com

The process involves several key elements:

Diverse Compound Libraries: The success of any HTS campaign depends on the quality and diversity of the compound library. thermofisher.comthermofisher.com Future efforts will focus on creating libraries of thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives that cover a broad range of chemical properties and structural motifs.

Assay Development: Sensitive, reliable, and cost-effective assays are needed to measure the effect of the compounds on the biological target. These can range from simple biochemical assays to more complex cell-based assays. researchgate.net

Automation and Data Analysis: HTS relies heavily on robotics for liquid handling and automated plate readers for data collection. Sophisticated data analysis software is then used to identify active compounds ("hits") from the large volume of data generated. researchgate.net

Future perspectives in this area involve the use of focused screening libraries, which are designed to be enriched with compounds likely to be active against a particular target class, such as kinases or G-protein-coupled receptors. thermofisher.comupenn.edu Furthermore, as new biological targets are identified, HTS campaigns with thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol libraries can be rapidly deployed to find new starting points for drug discovery. nih.gov

Interdisciplinary Research at the Interface of Synthetic, Computational, and Mechanistic Chemistry forthermofisher.comnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-ol Systems

The most significant breakthroughs in the study of thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol systems will emerge from a seamless integration of synthetic, computational, and mechanistic chemistry. nih.gov This interdisciplinary approach creates a powerful feedback loop where each discipline informs and accelerates the others.

The synergistic workflow can be envisioned as follows:

Design: Advanced computational models predict novel thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol derivatives with potentially desirable biological or material properties. nih.govnih.gov

Synthesis: Innovative and efficient synthetic pathways are employed to create these rationally designed compounds, often as part of a focused library. researchgate.netbenthamscience.com

Screening: High-throughput screening methodologies are used to test the synthesized compounds for activity, identifying promising hits. researchgate.net

Mechanistic Study: Detailed mechanistic studies, both experimental and computational, are then conducted on the most active compounds. This includes elucidating the reaction mechanisms of their synthesis and understanding their mode of action at a molecular level.

Refinement: The data from screening and mechanistic studies are fed back into the computational models, refining their predictive power. This, in turn, guides the design of the next generation of compounds, continuing the cycle of optimization.

This integrated approach ensures that research is not conducted in silos but as a cohesive effort, maximizing the chances of success in developing new drugs and materials based on the thermofisher.comnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-ol scaffold. youtube.com

Q & A

Q. Table 1. Key Synthetic Routes for Triazolopyridine Derivatives

MethodConditionsYield (%)Key Reference
One-pot cyclizationDMF-DMA, TFAA, RT → 80°C60-75
Copper-catalyzed azide-alkyneCuSO₄, sodium ascorbate, DMSO45-60
Cyclocondensationβ-dicarbonyl compounds, reflux50-70

Q. Table 2. SAR Trends for Biological Activity

Substituent PositionFunctional GroupBiological EffectMechanism Insight
C-5ChlorineAntiplasmodial activity (IC₅₀ < 1 µM)H-bond with kinase hinge
C-7EthynylAntiviral (HIV RT inhibition)π-π stacking with Tyr181
C-2HydroxylBlood-brain barrier permeabilityEnhanced logP values

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[1,2,4]Triazolo[1,5-a]pyridin-5-ol
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[1,2,4]Triazolo[1,5-a]pyridin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.